molecular formula C47H60N10O15S B12778858 N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German] CAS No. 87876-26-4

N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]

Cat. No.: B12778858
CAS No.: 87876-26-4
M. Wt: 1037.1 g/mol
InChI Key: NXZFPQQEFFWXFN-UHFFFAOYSA-N
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Description

N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group, which is known for its electron-withdrawing properties, and a phalloidin derivative, which is a toxin derived from the Amanita phalloides mushroom. The combination of these groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. This is followed by the coupling of the nitrophenyl group with the phalloidin derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products

Scientific Research Applications

N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.

    Biology: Employed in the study of cellular processes and as a tool for investigating protein interactions.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin involves its interaction with specific molecular targets, such as proteins and enzymes. The nitrophenyl group can interact with electron-rich sites on proteins, leading to the formation of covalent bonds and subsequent inhibition of protein function. The phalloidin derivative can bind to actin filaments in cells, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phalloidin derivatives and nitrophenyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall properties.

Uniqueness

N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin is unique due to the combination of the nitrophenyl and phalloidin groups, which impart distinct chemical and biological properties

Properties

CAS No.

87876-26-4

Molecular Formula

C47H60N10O15S

Molecular Weight

1037.1 g/mol

IUPAC Name

(4-nitrophenyl) 6-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-6-oxohexanoate

InChI

InChI=1S/C47H60N10O15S/c1-23-39(62)51-32-18-30-29-9-5-6-10-31(29)54-45(30)73-21-34(46(68)56-20-27(59)17-35(56)43(66)50-23)53-44(67)38(25(3)58)55-40(63)24(2)49-42(65)33(52-41(32)64)19-47(4,69)22-48-36(60)11-7-8-12-37(61)72-28-15-13-26(14-16-28)57(70)71/h5-6,9-10,13-16,23-25,27,32-35,38,54,58-59,69H,7-8,11-12,17-22H2,1-4H3,(H,48,60)(H,49,65)(H,50,66)(H,51,62)(H,52,64)(H,53,67)(H,55,63)

InChI Key

NXZFPQQEFFWXFN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])O)C)C(C)O

Origin of Product

United States

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